Ericamycin
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Overview
Description
Ericamycin is a macrolide antibiotic that is produced by Streptomyces ericaceus. It was first isolated in 1970 from a soil sample collected in Scotland. Ericamycin has been found to have potent antibacterial activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis.
Scientific Research Applications
Structure and Chemical Properties
Ericamycin, an anti-staphylococcal antibiotic, was discovered in the culture of Streptomyces varius by a Meiji group in 1966. For over three decades, its structure remained unelucidated until recent studies conducted by Kondo et al. (1998) determined its structure through MS, NMR, and CD spectral studies. Ericamycin is characterized by its unique 2-azahexaphene ring system, which contributes to its antibacterial properties (Kondo, Ikeda, Ikeda, Nishizuka, & Gomi, 1998).
Potential Beyond Antibacterial Use
While primarily known for its antibacterial properties, research indicates potential applications beyond this scope. For instance, the study by Boikova et al. (2019) suggests that certain non-medical application antibiotics, including antimycin, exhibit growth-promoting activities and may be considered as eco-friendly biopreparations for increasing agricultural crop yields. This indicates a broader potential use of ericamycin-like substances in non-medical fields (Boikova, Kolodyaznaya, & Belakhov, 2019).
Ericamycin and Related Compounds in Biomedical Research
Research on ericamycin and similar compounds has also contributed significantly to our understanding of cellular mechanisms and disease treatments. For instance, studies on antimycins, a family related to ericamycin, have revealed their utility in reconstituted biosynthesis in E. coli, paving the way for novel and diverse antimycin analogues through combinatorial biosynthesis. Such studies are crucial for developing bioactive compounds with potential therapeutic applications (Liu, Zhu, Seipke, & Zhang, 2015).
properties
CAS RN |
11052-01-0 |
---|---|
Product Name |
Ericamycin |
Molecular Formula |
C28H21NO8 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(12S,13S)-3,12,19,26-tetrahydroxy-13-methoxy-7,20-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(26),2(11),3,7,9,14,16(25),18(23),19,21-decaene-5,17,24-trione |
InChI |
InChI=1S/C28H21NO8/c1-9-4-5-12-19(21(9)30)23(32)14-8-15-18(26(35)20(14)22(12)31)17-13(24(33)27(15)37-3)7-11-6-10(2)29-28(36)16(11)25(17)34/h4-8,24,27,30,33-35H,1-3H3,(H,29,36)/t24-,27-/m0/s1 |
InChI Key |
AYAYSZMHAWZBCX-IGKIAQTJSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=C4[C@@H]([C@H](C5=C(C4=C3O)C(=C6C(=C5)C=C(NC6=O)C)O)O)OC)O |
SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=C4C(C(C5=C(C4=C3O)C(=C6C(=C5)C=C(NC6=O)C)O)O)OC)O |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=C4C(C(C5=C(C4=C3O)C(=C6C(=C5)C=C(NC6=O)C)O)O)OC)O |
Other CAS RN |
11052-01-0 |
synonyms |
ericamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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